molecular formula C12H9FN2O2 B11876763 Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate CAS No. 1346686-88-1

Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate

Cat. No.: B11876763
CAS No.: 1346686-88-1
M. Wt: 232.21 g/mol
InChI Key: XYEHARMGGBUCRI-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate is a fluorinated bipyridine derivative Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bipyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-[2,3’-bipyridine]-5’-carboxylate is unique due to the presence of the fluorine atom and the carboxylate ester group. These functional groups enhance its chemical reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, and industry.

Properties

CAS No.

1346686-88-1

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

methyl 5-(5-fluoropyridin-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C12H9FN2O2/c1-17-12(16)9-4-8(5-14-6-9)11-3-2-10(13)7-15-11/h2-7H,1H3

InChI Key

XYEHARMGGBUCRI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=NC=C(C=C2)F

Origin of Product

United States

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